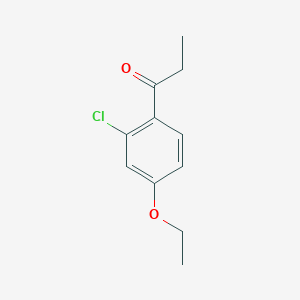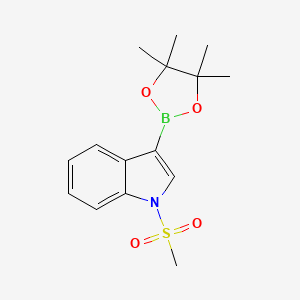
1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of two bromine atoms, a ketone group, and an ethyl-substituted phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of appropriate precursors. One common method involves the bromination of 4-ethylacetophenone followed by the addition of bromomethyl groups under controlled conditions. The reaction typically requires the use of bromine or hydrobromic acid as the brominating agents and may involve catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of 1-(2-(bromomethyl)-4-ethylphenyl)propan-2-ol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atoms act as leaving groups, facilitating substitution reactions. The ketone group can participate in reduction and oxidation reactions, altering the compound’s chemical structure and properties.
Comparison with Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity.
1-Bromopropane: Another brominated compound used as a solvent and in organic synthesis.
2-Bromopropane: A structural isomer with different reactivity and applications.
Uniqueness: 1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one is unique due to its combination of bromine atoms, a ketone group, and an ethyl-substituted phenyl ring, which provides distinct reactivity and applications compared to simpler brominated compounds.
Properties
Molecular Formula |
C12H14Br2O |
|---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-bromo-1-[2-(bromomethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Br2O/c1-3-9-4-5-11(10(6-9)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
HWVWNDQKKFKHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(C(=O)C)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


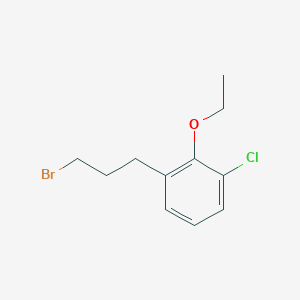
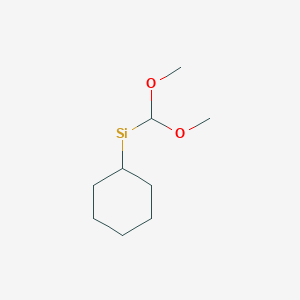
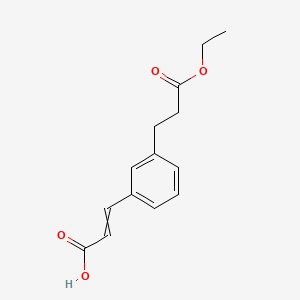
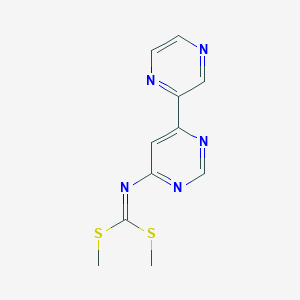
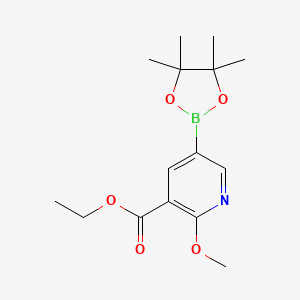
![[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)

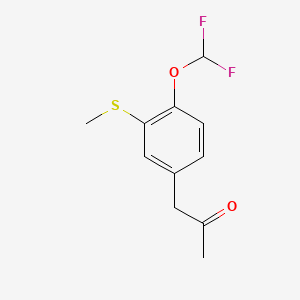
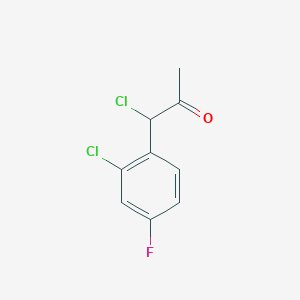
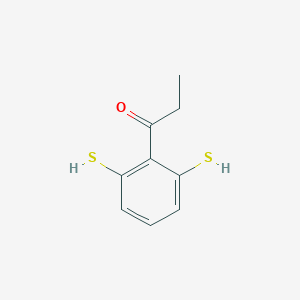
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
